molecular formula C10H7F3N4O2 B11803713 5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11803713
M. Wt: 272.18 g/mol
InChI Key: AFZAXJBKEBEDCQ-UHFFFAOYSA-N
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Description

5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)benzyl azide with ethyl 2-cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-Amino-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 5-Amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from other similar triazole derivatives.

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

5-amino-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)5-3-1-2-4-6(5)17-15-7(9(18)19)8(14)16-17/h1-4H,(H2,14,16)(H,18,19)

InChI Key

AFZAXJBKEBEDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)N)C(=O)O

Origin of Product

United States

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